For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Boc-Phe-ONp: Chemical Properties, Structure, and Applications
This technical guide provides a comprehensive overview of N-α-(tert-Butoxycarbonyl)-L-phenylalanine p-nitrophenyl ester (Boc-Phe-ONp), a critical reagent in peptide synthesis. This document details its chemical and physical properties, structure, and provides standardized experimental protocols for its synthesis and application in elongating peptide chains.
Chemical Structure and Identifiers
Boc-Phe-ONp is a derivative of the amino acid L-phenylalanine. It features a tert-butoxycarbonyl (Boc) protecting group on the α-amino group and a p-nitrophenyl (ONp) ester activating group on the carboxyl group. This dual modification makes it a stable, yet reactive building block for solid-phase and solution-phase peptide synthesis.
The structure incorporates a bulky Boc group to prevent unwanted reactions at the N-terminus, while the electron-withdrawing p-nitrophenyl group makes the carbonyl carbon highly susceptible to nucleophilic attack by the free amino group of another amino acid or peptide, facilitating peptide bond formation.
Key Identifiers:
| Identifier | Value | Citation |
| IUPAC Name | (4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | [1] |
| Synonyms | Boc-L-phenylalanine 4-nitrophenyl ester, N-tert-Butoxycarbonyl-L-phenylalanine p-nitrophenyl ester | [1][2] |
| CAS Number | 7535-56-0 | [1][2][3] |
| Molecular Formula | C20H22N2O6 | [1][2] |
| InChIKey | QZIWWFMMLBBICG-KRWDZBQOSA-N | [1] |
| SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)OC2=CC=C(C=C2)--INVALID-LINK--[O-] | [1] |
Structural Representation:
Caption: Simplified structure of Boc-Phe-ONp.
Physicochemical Properties
The physical and chemical properties of Boc-Phe-ONp are summarized below. These characteristics are essential for its handling, storage, and application in chemical synthesis.
Quantitative Data Summary:
| Property | Value | Citation |
| Molecular Weight | 386.4 g/mol | [1][2] |
| Exact Mass | 386.14778643 Da | [1] |
| Appearance | White Crystalline Powder | [4] |
| Melting Point | 127-128 °C | [2][4] |
| Boiling Point | 558.4 °C at 760 mmHg (Predicted) | [2][4] |
| Density | 1.24 g/cm³ (Predicted) | [2][4] |
| Topological Polar Surface Area | 110 Ų | [1] |
| Storage Conditions | -20°C | [4] |
Experimental Protocols
Detailed methodologies for the synthesis of Boc-Phe-ONp and its subsequent use in peptide coupling are provided below.
Synthesis of Boc-Phe-ONp
This protocol describes the esterification of Boc-L-phenylalanine with p-nitrophenol using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[3]
Workflow for Boc-Phe-ONp Synthesis:
Caption: Synthesis workflow for Boc-Phe-ONp.
Methodology:
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Dissolution: Dissolve N-tert-butoxycarbonyl-L-phenylalanine (1 equivalent) in dichloromethane (DCM). Stir until fully dissolved.
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Addition of Reagents: To the solution, add p-nitrophenol (1.1 equivalents), 4-dimethylaminopyridine (DMAP, 0.1 equivalents), and dicyclohexylcarbodiimide (DCC, 1.1 equivalents).[3]
-
Reaction: Allow the reaction to proceed for approximately 5 hours at room temperature (~20°C) with continuous stirring.[3]
-
Work-up: Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate, containing the desired product, is then concentrated by evaporation under reduced pressure.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure, crystalline Boc-Phe-ONp.
Peptide Coupling using Boc-Phe-ONp
Boc-Phe-ONp serves as an activated amino acid for coupling to the N-terminus of a growing peptide chain. The following is a general protocol for a solution-phase coupling reaction.
Logical Flow of Peptide Elongation:
Caption: Peptide coupling and deprotection cycle.
Methodology:
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Preparation: Ensure the peptide to be elongated has a free N-terminal amino group. If the peptide is resin-bound (in SPPS), it must first undergo a deprotection step.
-
Coupling Reaction: Dissolve the N-terminally deprotected peptide and Boc-Phe-ONp (typically 1.5-2.0 equivalents) in a suitable aprotic solvent like dimethylformamide (DMF). Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize any salts and facilitate the reaction.
-
Monitoring: Allow the mixture to react at room temperature. The reaction progress can be monitored using a ninhydrin test, which detects free primary amines. A negative test (absence of blue color) indicates the completion of the coupling.[5]
-
Washing: After the reaction is complete, the peptide (if on solid support) is washed thoroughly with DMF and DCM to remove excess reagents and the p-nitrophenol byproduct. If in solution, an aqueous work-up is performed.
-
Boc Deprotection: The N-terminal Boc group of the newly added phenylalanine residue is removed to allow for the next coupling step. This is typically achieved by treating the peptide with a solution of trifluoroacetic acid (TFA) in DCM (e.g., 50% TFA/DCM) for 20-30 minutes.[6]
-
Neutralization and Next Cycle: Following deprotection, the resulting trifluoroacetate salt is neutralized, and the peptide is ready for the next coupling cycle.
Analytical Methods
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High-Performance Liquid Chromatography (HPLC): Purity of Boc-Phe-ONp is commonly assessed by reverse-phase HPLC. A typical method would involve a C18 column with a gradient elution system of water and acetonitrile, both containing 0.1% TFA. Detection is performed using a UV detector at a wavelength where the p-nitrophenyl and phenyl groups absorb (e.g., 254 nm or 280 nm).
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound. The expected [M+H]+ ion would be at m/z 387.15.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy in a solvent like CDCl₃ or DMSO-d₆ can confirm the structure. Key expected proton signals include those for the Boc group (a singlet around 1.4 ppm), the phenylalanine side chain protons, and the distinct aromatic protons of the p-nitrophenyl group.
